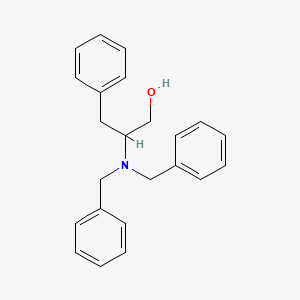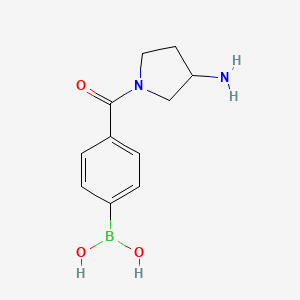
Hexadecanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecanediamide, also known as 1,16-hexadecanediamide, is an organic compound with the molecular formula C16H34N2O2. It is a type of diamide derived from hexadecanoic acid (palmitic acid). This compound is characterized by its long carbon chain and two amide groups, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
Hexadecanediamide can be synthesized through several methods:
-
Synthetic Routes and Reaction Conditions
Direct Amidation: One common method involves the direct amidation of hexadecanoic acid with ammonia or an amine under high-temperature conditions. This reaction typically requires a catalyst such as a metal oxide to facilitate the formation of the amide bond.
Carbodiimide Coupling: Another method involves the use of carbodiimide coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to react hexadecanoic acid with an amine, forming this compound under mild conditions.
-
Industrial Production Methods
Batch Process: In industrial settings, this compound is often produced in batch reactors where hexadecanoic acid and ammonia are heated together in the presence of a catalyst. The reaction mixture is then purified through distillation or crystallization to obtain the final product.
Continuous Process: For large-scale production, a continuous flow process may be employed, where reactants are continuously fed into a reactor and the product is continuously removed, allowing for efficient and consistent production.
Chemical Reactions Analysis
Hexadecanediamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids and other oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield primary amines. This reaction typically requires reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in substitution reactions where one of the amide groups is replaced by another functional group. For example, reaction with alkyl halides can introduce alkyl groups into the molecule.
Scientific Research Applications
Hexadecanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and other complex molecules.
Biology: In biological research, this compound is studied for its potential role in cell signaling and membrane structure due to its amphiphilic nature.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals due to its long carbon chain and amide functionality.
Mechanism of Action
The mechanism of action of hexadecanediamide involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound can interact with cell membranes, altering their fluidity and permeability. This interaction is crucial in its role as a surfactant and in biological systems.
Pathways Involved: In biological systems, this compound may influence signaling pathways related to inflammation and cell growth. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane-associated processes.
Comparison with Similar Compounds
Hexadecanediamide can be compared with other similar compounds such as:
Octadecanediamide: Similar to this compound but with an 18-carbon chain. It has similar properties but may exhibit different solubility and melting point characteristics.
Dodecanediamide: With a 12-carbon chain, this compound is shorter and may have different physical properties and reactivity.
Hexadecanoic Acid: The parent compound of this compound, it lacks the amide groups and has different chemical reactivity and applications.
This compound stands out due to its specific chain length and functional groups, making it unique in its applications and properties.
Properties
CAS No. |
89790-15-8 |
|---|---|
Molecular Formula |
C16H32N2O2 |
Molecular Weight |
284.44 g/mol |
IUPAC Name |
hexadecanediamide |
InChI |
InChI=1S/C16H32N2O2/c17-15(19)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)20/h1-14H2,(H2,17,19)(H2,18,20) |
InChI Key |
YPTKZEUCJCUXDE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCC(=O)N)CCCCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


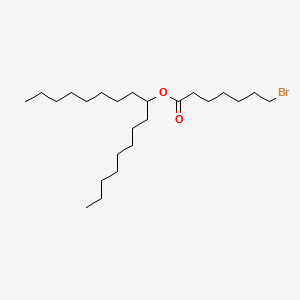
![3-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B13707031.png)
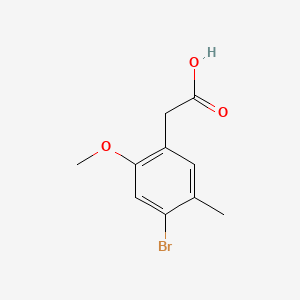
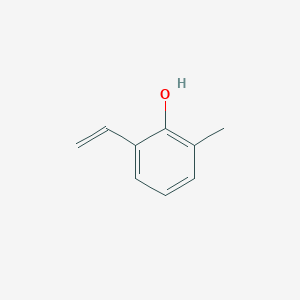
![1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine Dihydrochloride](/img/structure/B13707057.png)
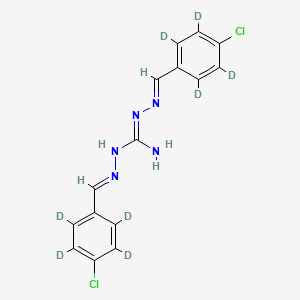
![Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate](/img/structure/B13707068.png)
![2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B13707073.png)
![5-Fluoro-2-[4-(4-nitrophenyl)-1-piperazinyl]pyrimidine](/img/structure/B13707075.png)
